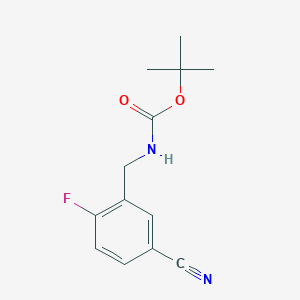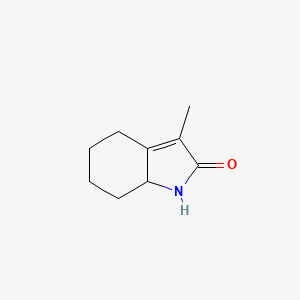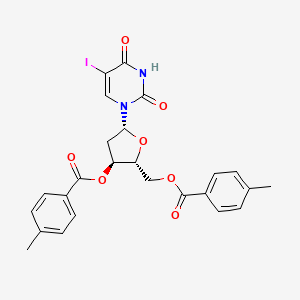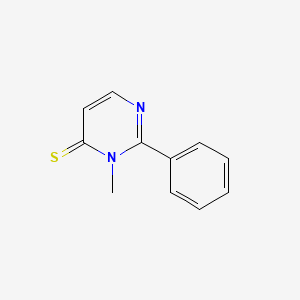
(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride is a fluorinated building block used in various chemical syntheses. It has a molecular formula of C10H20ClF2N and a molecular weight of 227.72 g/mol . This compound is known for its high purity and versatility in research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride typically involves the reaction of 3,3-difluoro-1,5,5-trimethylcyclohexylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction conditions are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .
Scientific Research Applications
(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of biological systems and the development of fluorinated biomolecules.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride involves its interaction with molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine
- (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanol
- (3,3-Difluoro-1,5,5-trimethylcyclohexyl)methyl chloride
Uniqueness
(3,3-Difluoro-1,5,5-trimethylcyclohexyl)methanamine hydrochloride is unique due to its specific fluorination pattern and the presence of the hydrochloride group. This makes it particularly useful in applications requiring high reactivity and stability .
Properties
Molecular Formula |
C10H20ClF2N |
|---|---|
Molecular Weight |
227.72 g/mol |
IUPAC Name |
(3,3-difluoro-1,5,5-trimethylcyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H19F2N.ClH/c1-8(2)4-9(3,7-13)6-10(11,12)5-8;/h4-7,13H2,1-3H3;1H |
InChI Key |
KHXAXMODHBZQJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(F)F)(C)CN)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-Diphenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-7-amine](/img/structure/B13096813.png)
![4-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096814.png)

![3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13096828.png)

![6-Methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096831.png)
![[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfanyl]acetic acid](/img/structure/B13096837.png)
![Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13096840.png)



![[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);hydrobromide](/img/structure/B13096860.png)
